Pentaphosphoric acid
Description
Classification and Nomenclature within Polyphosphoric Acid Systems
The classification of phosphoric acids can be complex, with terms often used interchangeably. Generally, the simplest form is orthophosphoric acid (H₃PO₄), which is often just called phosphoric acid. atamanchemicals.com When two or more orthophosphoric acid molecules condense, they form larger molecules. atamanchemicals.com The condensation of a few units results in oligophosphoric acids, while larger molecules are termed polyphosphoric acids, though the distinction is not always clearly defined. atamanchemicals.com
These condensed phosphoric acids can be linear or cyclic. wikipedia.org Linear polyphosphoric acids have the general formula H(n+2)P(n)O(3n+1) or HO(–P(O)(OH)–O–)nH. atamanchemicals.com Each additional condensed orthophosphoric unit adds one hydrogen atom, one phosphorus atom, and three oxygen atoms. atamanchemicals.com Cyclic polyphosphoric acids, or metaphosphoric acids, have the general formula (HPO₃)x, where x is the number of phosphoric units. wikipedia.org
Pentaphosphoric acid, with the molecular formula H₇P₅O₁₆, falls under the category of linear oligophosphoric acids, where n=5. ontosight.ai It is also known as phosphoric acid pentamer. ontosight.ai
The nomenclature for these acids is based on the number of phosphorus atoms in the chain. For example, the prefix "di-" is used for two phosphorus atoms (diphosphoric acid or pyrophosphoric acid), "tri-" for three (triphosphoric acid), and so on.
Table 1: Classification of Linear Polyphosphoric Acids
| Number of Phosphorus Atoms (n) | Name | Molecular Formula |
| 1 | Orthophosphoric acid | H₃PO₄ |
| 2 | Diphosphoric acid (Pyrophosphoric acid) | H₄P₂O₇ |
| 3 | Triphosphoric acid | H₅P₃O₁₀ |
| 4 | Tetraphosphoric acid | H₆P₄O₁₃ |
| 5 | This compound | H₇P₅O₁₆ |
This table was generated based on the general formula H(n+2)P(n)O(3n+1).
Historical Development of Research on Polyphosphate Oligomers
Research into polyphosphates has a long history, with initial interest stemming from their role as simple energy and phosphate (B84403) storage molecules. nih.gov For a significant portion of the 20th century, research in this area was relatively stagnant. nih.gov A major breakthrough came with Arthur Kornberg's discovery of the enzyme responsible for polyphosphate biosynthesis in bacteria, which revitalized the field. nih.gov
Initially, studies focused on their presence in acidocalcisomes, dense granules found in various organisms from protists to human platelets. nih.gov Subsequent research expanded to eukaryotes, revealing a wide range of biological functions for polyphosphates, including their involvement in mTOR signaling and blood clotting. nih.gov This led to the question of how such a structurally simple molecule could have such diverse functions. nih.gov
More recent research has focused on the ability of polyphosphates to act as molecular chaperones, stabilizing protein folding and scaffolding certain proteins. nih.gov This has provided insights into their roles in bacterial stress responses and their potential implications in human diseases. nih.gov The development of solid-phase synthesis methods has enabled the creation of precision oligophosphodiesters, which are non-nucleoside analogs, allowing for more detailed studies of their structure-function relationships and self-assembly properties. rsc.org
Fundamental Principles of Phosphorus Oxoacid Condensation
Phosphorus oxoacids are compounds that contain phosphorus, oxygen, and at least one hydrogen atom bonded to oxygen, and they are characterized by a phosphorus atom tetrahedrally surrounded by other atoms. aakash.ac.inbyjus.com The condensation of these oxoacids is a fundamental process that leads to the formation of polyphosphoric acids. googleapis.com
The process involves the removal of water molecules from two or more orthophosphoric acid molecules. atamanchemicals.com This can be achieved by heating orthophosphoric acid. atamanchemicals.com As the concentration of orthophosphoric acid increases with the removal of water, it begins to self-condense to form pyrophosphoric acid and subsequently higher polyphosphoric acids. wikipedia.org
The general reaction can be represented as: n H₃PO₄ → H(n+2)P(n)O(3n+1) + (n-1) H₂O
In this reaction, phosphoanhydride bonds are formed between the phosphate units. acs.org These bonds are considered high-energy bonds, similar to those found in adenosine (B11128) triphosphate (ATP). acs.org The resulting polyphosphoric acid is a mixture of linear chains of varying lengths. clariant.com The properties of the resulting polyphosphoric acid, such as viscosity, depend on the degree of condensation. chemball.com For instance, a higher degree of polymerization results in a more viscous liquid. chemball.com
The condensation can also lead to the formation of cyclic structures known as metaphosphoric acids. wikipedia.org These are formed when the ends of a linear polyphosphoric acid chain condense, eliminating another molecule of water. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
12395-97-0 |
|---|---|
Molecular Formula |
H7O16P5 |
Molecular Weight |
417.92 g/mol |
IUPAC Name |
bis[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/H7O16P5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H2,1,2,3)(H2,4,5,6) |
InChI Key |
QTPILKSJIOLICA-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Formation Dynamics of Polyphosphoric Acid Mixtures Containing Pentaphosphoric Acid
Thermal Dehydration Processes of Orthophosphoric Acid
The thermal dehydration of orthophosphoric acid (H₃PO₄) is a primary method for producing polyphosphoric acids. vichemgroup.com When orthophosphoric acid is heated, a condensation reaction occurs where water molecules are eliminated, leading to the formation of longer-chain polyphosphoric acids. vichemgroup.comatamanchemicals.com This process begins with the formation of pyrophosphoric acid (H₄P₂O₇), followed by tripolyphosphoric acid, tetrapolyphosphoric acid, and so on, including pentaphosphoric acid. nih.gov
The extent of polymerization is directly related to the temperature and duration of heating. nih.gov For instance, heating orthophosphoric acid at temperatures between 270-280°C results in the formation of a mixture containing pyrophosphoric, tripolyphosphoric, and tetrapolyphosphoric acids. nih.gov To achieve higher degrees of condensation and produce a mixture rich in longer-chain oligomers like this compound, higher temperatures are necessary. mit.edu The dehydration method generally tends to produce shorter chains compared to other methods. mit.edu
It is important to note that as the concentration of orthophosphoric acid increases through water removal, the equilibrium shifts towards the formation of higher-order polyphosphoric acids. wikipedia.org At concentrations above approximately 95% H₃PO₄ (equivalent to 68.8% P₂O₅), the presence of pyrophosphoric acid becomes detectable. researchgate.net Further concentration leads to a continuous series of amorphous condensed phosphoric acid mixtures. cdnsciencepub.com
Reaction Pathways Involving Phosphorus Pentoxide and Phosphoric Acid
A common and effective method for preparing polyphosphoric acid involves the reaction of phosphorus pentoxide (P₂O₅) with phosphoric acid (H₃PO₄). atamanchemicals.commit.edu This process allows for the production of PPA with a higher concentration of P₂O₅ and, consequently, a greater proportion of longer-chain polyphosphoric acids, including this compound. mit.edubibliotekanauki.pl
The reaction is typically carried out by heating a mixture of P₂O₅ and H₃PO₄. atamanchemicals.comcdnsciencepub.com For example, mixing 85% phosphoric acid with phosphorus pentoxide and heating to 200°C for 30 minutes is a described preparative method. ccsenet.org This method generally yields polyphosphoric acids with more than 10 repeating units. mit.edu The reaction between solid P₂O₅ and PPA with a concentration of 100% or more (in terms of H₃PO₄ equivalence) proceeds under milder conditions, typically below 100°C, compared to the direct reaction with 85% phosphoric acid. bibliotekanauki.pl
The process can be controlled to produce specific grades of PPA. clariant.com For instance, a cascade reactor system can be employed where PPA is first concentrated by adding P₂O₅ and then diluted with 85% phosphoric acid to achieve the desired concentration. bibliotekanauki.pl This method offers a high degree of control over the final product composition. It has been demonstrated through paper chromatography that mixing orthophosphoric acid with phosphorus pentoxide at various ratios and heating to 350°C produces a mixture of linear condensed polyphosphoric acids. cdnsciencepub.com
Equilibrium Studies of Oligomer Distribution in Condensed Phosphoric Acids
Research has shown that in the range of 68.8% to 86.3% P₂O₅ by weight, only linear condensed polyphosphoric acids are present in significant amounts. cdnsciencepub.com The distribution of these oligomers, from orthophosphoric acid up to the twelfth member of the series, has been quantitatively determined using techniques like filter-paper chromatography. cdnsciencepub.com
Influence of Water-to-Phosphorus Pentoxide Molar Ratios on Speciation
The molar ratio of water (H₂O) to phosphorus pentoxide (P₂O₅) is the most critical factor determining the specific distribution of polyphosphoric acid oligomers at equilibrium. vichemgroup.comcdnsciencepub.com As the H₂O/P₂O₅ molar ratio decreases, the degree of condensation increases, leading to the formation of longer-chain polyphosphoric acids. cdnsciencepub.com
For example, 100% phosphoric acid (which corresponds to a P₂O₅ content of 72.4%) is not pure orthophosphoric acid but a mixture containing about 10% pyrophosphoric acid by weight. mit.edu As the P₂O₅ content increases (and the H₂O/P₂O₅ ratio decreases), the proportion of orthophosphoric acid diminishes while the concentration of higher oligomers, including this compound, rises. mit.educdnsciencepub.com
The following table illustrates the relationship between the PPA grade (which reflects the P₂O₅ content) and the distribution of different polyphosphoric acid chains.
Interactive Table: Distribution of Chain Lengths in Different PPA Grades
| PPA Grade | Orthophosphoric Acid (Monomer) Content | Pyrophosphoric Acid (Dimer) Content | Higher Oligomers (n > 2) Content |
| 105% | High | Significant | Low |
| 110% | Low | Significant | Increased |
| 114% | Very Low | Present | Dominant (chains from 2 to 14 units) |
This table is based on descriptive data from existing research. mit.edu
Kinetic Aspects of Polycondensation and Depolymerization
The attainment of equilibrium in polyphosphoric acid systems is a kinetically controlled process. cdnsciencepub.com Polycondensation, the process of forming longer chains, and depolymerization (hydrolysis), the breakdown into smaller units, are reversible reactions. atamanchemicals.comacs.org
Polycondensation: The formation of polyphosphoric acids through the dehydration of orthophosphoric acid or the reaction with P₂O₅ is a polycondensation process. atamanchemicals.com The kinetics of this process are influenced by temperature; higher temperatures accelerate the rate of water removal and subsequent condensation. atamanchemicals.com The reaction of H₃PO₄ with ethylene (B1197577) glycol has been studied to understand the kinetics, revealing that pyrophosphoric acid acts as the actual phosphorylating agent. rug.nl
Depolymerization: Polyphosphoric acids are susceptible to hydrolysis, where the addition of water leads to the cleavage of the P-O-P bonds, eventually reverting to orthophosphoric acid. atamanchemicals.com This depolymerization is gradual but can be significantly accelerated by higher temperatures and acidic conditions. atamanchemicals.com The kinetics of hydrolysis have been studied for various phosphate (B84403) esters, which serve as models for understanding the stability of the phosphate backbone. researchgate.net The depolymerization of polymers like nylon-6 can be catalyzed by phosphoric acid, and the presence of water is crucial to prevent the formation of less active pyrophosphoric acid. acs.org The kinetics of depolymerization reactions are complex and can follow different orders depending on the specific conditions and catalysts used. researchgate.net
Purification and Concentration Techniques of Polyphosphoric Acid Systems for Research Applications
For research and specialized industrial applications, high-purity polyphosphoric acid is often required. mit.edu Commercial PPA can be purified to remove impurities such as arsenic and heavy metals. google.com
Concentration: The concentration of phosphoric acid to produce PPA is a key step. The "wet process" involves concentrating phosphoric acid derived from phosphate rock to produce superphosphoric acid with a P₂O₅ concentration above 70%. wikipedia.org The "dry" or "thermal" process, which involves burning elemental phosphorus to produce P₂O₅ and then dissolving it in water, yields a much purer and more concentrated acid. wikipedia.orgyoutube.com A specialized apparatus, the Pulvaporizator®, can be used to pulverize, vaporize, and heat phosphoric acid to the required temperature for dehydration, after which the PPA is cooled and recovered. vichemgroup.com
Purification: Several methods exist for purifying phosphoric acid and polyphosphoric acid.
Arsenic Removal: A common impurity, arsenic, can be removed by bringing the phosphoric acid into contact with a hydrogen halide, such as hydrogen chloride gas. google.comgoogle.com This method is particularly effective for polyphosphoric acid and can reduce arsenic levels to less than 1 ppm. google.com
Solvent Extraction: Liquid-liquid extraction using organic solvents like isoamyl alcohol or tributyl phosphate can be employed to separate P₂O₅ from impurities. researchgate.net
Precipitation and Adsorption: Impurities like ferric ions can be minimized using silica (B1680970), and fluorides can be removed by precipitation with a carbonate salt. researchgate.net
These purification techniques are crucial for obtaining high-purity PPA suitable for sensitive applications, including the synthesis of pharmaceuticals and other fine chemicals. clariant.comgoogle.com
Theoretical and Computational Chemistry of Pentaphosphoric Acid and Polyphosphate Architectures
Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Structure and Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like pentaphosphoric acid. physchemres.orgscirp.org These calculations allow for the determination of molecular geometries, electronic structures, and the energetics of chemical reactions. physchemres.orgimist.ma
DFT has become a popular method due to its balance of computational cost and accuracy. imist.ma It focuses on optimizing the electron density of a molecule to determine its properties. imist.ma These theoretical calculations can yield a variety of electronic characteristics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), dipole moment, and other parameters that correlate with molecular reactivity. physchemres.orgscirp.orgimist.ma
Conformation and Stability of Linear Polyphosphate Chains
The conformation of polyphosphates can be complex, with multiple stable or metastable structures possible. For dinucleoside polyphosphates like Ap2A and Ap4A, molecular dynamics simulations have revealed the existence of multiple interconverting base-stacking modes. rsc.org The ribose moiety in these molecules can adopt different conformations, with a slight preference for the S conformation in most cases. rsc.org
Energetics of Condensation and Hydrolysis Reactions
The formation of polyphosphates through the condensation of orthophosphoric acid monomers involves the creation of energy-rich phosphoanhydride bonds. mdpi.com Conversely, the hydrolysis of these bonds releases a significant amount of energy, approximately 30 kJ/mol, similar to the hydrolysis of ATP. mdpi.com
Quantum chemical calculations are crucial for understanding the energetics of these reactions. acs.org For example, studies on the hydrolysis of triethyl phosphate (B84403) (TEP), a model for phosphate esters, using DFT calculations have shown a significant activation energy barrier, suggesting that TEP is relatively stable towards hydrolysis under acidic conditions. cdmf.org.br The calculated reaction rates for the different stages of TEP hydrolysis were found to be in the order of 10⁻³ s⁻¹. cdmf.org.br
The energetics of proton transfer, a key step in both condensation and hydrolysis, have been investigated in clusters of phosphoric acid molecules. acs.org These studies show that the energy required for proton transfer decreases as the size of the cluster increases, indicating that surrounding molecules facilitate the process. acs.org This collective effect is a hallmark of hydrogen-bonded systems like polyphosphoric acids.
Molecular Dynamics Simulations of Condensed Phosphoric Acid Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net This approach is particularly valuable for understanding the behavior of condensed systems like liquid phosphoric and polyphosphoric acids. researchgate.netacs.org Classical force fields are often employed in these simulations to model the interactions between atoms. researchgate.net
Proton Transfer Mechanisms within Hydrogen-Bonded Networks
Neat liquid phosphoric acid exhibits remarkably high intrinsic proton conductivity, a phenomenon that has been elucidated through ab initio molecular dynamics studies. nih.govresearchgate.net The mechanism of this high conductivity is not based on simple vehicular transport but on a structural diffusion mechanism, often referred to as a Grotthuss-type mechanism. nih.govresearchgate.net
This process involves the concerted transfer of protons along chains of hydrogen-bonded phosphoric acid molecules. nih.govresearchgate.netrsc.org The formation of these extended, polarized hydrogen-bonded chains is facilitated by the strong and polarizable nature of the hydrogen bonds in phosphoric acid. nih.govresearchgate.net The intrinsic imbalance between proton donor (three -OH groups) and acceptor (two P=O and P-OH oxygens) sites in the H₃PO₄ molecule leads to a "frustrated" hydrogen-bond network, which further contributes to the high proton conductivity. rsc.org
The key steps in the proton conduction mechanism include:
Correlated proton transfers: This leads to the formation of a Grotthuss chain. researchgate.netrsc.org
Solvent relaxation (depolarization): A solvent H₃PO₄ molecule initiates this by forming a new hydrogen bond with an oxygen atom in the chain. researchgate.netrsc.org
Transient proton transfer and reorientation: The proton is transiently transferred to the new acceptor, causing the original hydrogen bond in the chain to break and a new one to form with the surrounding solvent. researchgate.netrsc.org
MD simulations have also been used to investigate proton transfer in systems like phosphoric acid-doped polybenzimidazole (PBI). tandfonline.com These simulations have identified three primary pathways for proton transfer: between two H₂PO₄⁻ anions, between H₂PO₄⁻ anions and benzimidazole (B57391) moieties, and between two benzimidazole moieties. tandfonline.com
Simulations of Molecular Interactions and Dynamics
MD simulations provide detailed insights into the molecular interactions and dynamics within condensed phosphoric acid systems. These simulations can be used to calculate various structural and dynamical properties, such as radial distribution functions, diffusion coefficients, and vibrational densities of states. researchgate.netacs.orgresearchgate.net
For instance, Car-Parrinello molecular dynamics simulations of 100% phosphoric acid have shown that proton transfer occurs frequently between adjacent PO₄ groups along the O-H···O hydrogen bonds, to the extent that the single and double bonds become indistinguishable. researchgate.netresearchgate.net
Coarse-grained MD simulations have been employed to study the self-assembly of large polyphosphate systems. acs.org These simulations have revealed that polyphosphate and cetrimonium (B1202521) (CTA) can form stable, sandwich-like nanostructures driven by hydrophobic interactions. acs.org The addition of other ions, like Mn²⁺ and oleate, can influence the curvature and stability of these self-assembled structures. acs.org
Furthermore, MD simulations have been used to investigate the interaction of polyphosphates with biomolecules. For example, simulations have been used to model the binding of polyphosphate to α-synuclein fibrils, suggesting that polyphosphate fits into a lysine-rich pocket, which may have implications for understanding neurodegenerative diseases. plos.org
Modeling of Chemical Equilibria and Speciation in Aqueous and Non-Aqueous Systems
The chemical behavior of this compound and other polyphosphates in solution is governed by a complex interplay of equilibria, including dissociation, complexation, and polymerization. Thermodynamic models are essential for describing the speciation (the distribution of different chemical species) in these systems under various conditions. researchgate.netresearchgate.netpsu.edu
In aqueous solutions, phosphoric acid undergoes dissociation, and at higher concentrations, condensation reactions can lead to the formation of polyphosphates like diphosphoric acid (H₄P₂O₇) and its corresponding anions. researchgate.net Models like the Pitzer model have been successfully applied to represent the equilibrium properties of the H₃PO₄-H₂O system, considering species such as H₃PO₄, H⁺, H₂PO₄⁻, and H₅P₂O₈⁻. researchgate.net
The speciation of phosphoric acid solutions has been investigated by numerous researchers, and thermodynamic models have been developed to predict the composition of the liquid phase. researchgate.netrsc.org These models often require the determination of several adjustable parameters from experimental data, such as osmotic coefficients and water activity. researchgate.netresearchgate.net
In non-aqueous or mixed-solvent systems, the modeling becomes even more complex. A comprehensive mixed-solvent electrolyte model has been developed that combines an excess Gibbs energy model with detailed speciation calculations. psu.edu This model can accurately represent the thermodynamic behavior of systems ranging from infinite dilution in water to pure acids and can predict vapor-liquid and liquid-liquid equilibria. psu.edu
The extraction of phosphoric acid from aqueous solutions using organic solvents is an industrially important process where modeling of equilibria is crucial. rsc.org Models have been developed to describe the extraction of H₃PO₄ and water by mixtures of solvents like di-isopropyl ether (DiPE) and tri-n-butylphosphate (TBP). rsc.org These models, based on extraction isotherms and mass balance equations, can be used to optimize the operational conditions of the extraction process. rsc.org
The following table provides a summary of key findings from modeling studies on phosphoric and polyphosphoric acid systems:
| System/Property | Modeling Approach | Key Findings |
| Proton Conduction in Neat Phosphoric Acid | Ab initio Molecular Dynamics | High proton conductivity is due to a Grotthuss-type structural diffusion mechanism involving correlated proton transfers along extended hydrogen-bonded chains. nih.govresearchgate.netrsc.org |
| Equilibrium Properties of H₃PO₄-H₂O | Pitzer Model | The model successfully represents osmotic coefficients and speciation by considering species like H₃PO₄, H⁺, H₂PO₄⁻, and H₅P₂O₈⁻. researchgate.net |
| Self-Assembly of Polyphosphates | Coarse-Grained Molecular Dynamics | Polyphosphate and cetrimonium form stable, sandwich-like nanostructures driven by hydrophobic interactions. acs.org |
| Hydrolysis of Phosphate Esters | Density Functional Theory | The hydrolysis of triethyl phosphate has a significant activation energy barrier, indicating relative stability under acidic conditions. cdmf.org.br |
| Extraction of H₃PO₄ | Mass Balance and Extraction Isotherms | A model was developed to describe the extraction of H₃PO₄ and water by DiPE/TBP mixtures, enabling process optimization. rsc.org |
Computational Insights into Reaction Mechanisms and Catalytic Pathways
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms and catalytic pathways involving polyphosphoric acids, including this compound. Although computational studies focusing exclusively on this compound are limited, extensive theoretical work on polyphosphoric acid (PPA) provides significant insights into its reactivity and catalytic function. PPA is a mixture of phosphoric acid oligomers, and its properties are often dependent on the distribution of these oligomers. researchgate.net
Density Functional Theory (DFT) calculations have been employed to understand the role of PPA in various organic transformations. These studies reveal that PPA is not merely a passive solvent or a simple Brønsted acid but an active participant in the reaction, often acting as both a catalyst and a dehydrating agent. rsc.org
One area where computational studies have provided clarity is in the PPA-promoted synthesis of heterocyclic compounds. For instance, in the formation of 2-phenylbenzoxazole (B188899) from benzoic acid and o-aminophenol, NMR spectroscopy combined with chemical analysis has shown that benzoic acid reacts with PPA to form a benzoic-phosphoric anhydride (B1165640). acs.orgacs.org This mixed anhydride is a key reactive intermediate. acs.orgacs.org Computational approaches can model the formation of such intermediates and calculate the energy barriers for subsequent steps. In this specific reaction, the amino group of o-aminophenol attacks the activated carbonyl of the mixed anhydride, leading to the formation of 2-aminophenyl benzoate, which then undergoes an acid-catalyzed ring closure to yield the final product. acs.orgacs.org
Similarly, in the PPA-promoted one-pot synthesis of flavanones, a plausible mechanism involves PPA facilitating the initial enolization of a 2-hydroxyacetophenone. rsc.org This is followed by a coupling reaction with a benzaldehyde (B42025) and a subsequent dehydrative cyclization, which is also promoted by PPA. rsc.org Computational modeling can help to delineate the energetics of these sequential steps, confirming the dual role of PPA as both an acid catalyst for protonation and a dehydrating agent for the cyclization. rsc.org
The catalytic activity of PPA has also been investigated in the context of industrial applications, such as the modification of bitumen. DFT calculations have shown that the interaction energy between PPA and bitumen components, like quinoline-resin molecules, is dependent on the chain length of the PPA oligomer. researchgate.net Specifically, longer PPA chains exhibit stronger interactions, which has implications for the material's properties. researchgate.net These computational models also shed light on the hydrolysis of PPA, indicating that longer oligomers can form stable hydrates, enhancing their catalytic activity in hydrolysis reactions. researchgate.net
The hydrolysis of polyphosphates is a fundamental reaction, and computational studies have provided insights into its mechanism. For example, research on the manganese oxide-catalyzed hydrolysis of polyphosphates suggests a terminal-only hydrolysis pathway, where the terminal P-O-P bonds are cleaved sequentially. researchgate.net The rate of this hydrolysis was found to be higher for longer polyphosphate chains. researchgate.net
The table below summarizes the computationally elucidated roles of polyphosphoric acid in various reaction mechanisms.
| Reaction | Role of Polyphosphoric Acid (PPA) | Key Intermediates/Processes | Supporting Evidence |
| Benzoxazole Synthesis | Activator, Catalyst, Dehydrating Agent | Benzoic-phosphoric anhydride, Acid-catalyzed cyclization | NMR Spectroscopy, Chemical Analysis acs.orgacs.org |
| Flavanone Synthesis | Catalyst, Dehydrating Agent | Enolization, Protonation, Dehydrative cyclization | Kinetic Experiments rsc.org |
| Bitumen Modification | Networking Agent | Interaction with resin molecules | DFT Calculations researchgate.net |
| Polyphosphate Hydrolysis | Substrate/Catalyst | Terminal P-O-P bond cleavage | Kinetic Studies, 31P NMR, DFT Calculations researchgate.net |
Furthermore, theoretical studies on the metabolism of inorganic polyphosphates in biological systems have highlighted the diverse roles of these polymers, from energy storage to involvement in bacterial virulence. frontiersin.orgnih.gov While not directly focused on this compound, these computational analyses of polyphosphate metabolic pathways underscore the fundamental importance of the phosphoanhydride bond's reactivity, a key feature of this compound. frontiersin.orgnih.gov
Reaction Mechanisms and Chemical Transformations Involving Pentaphosphoric Acid
Role as a Dehydrating Agent in Organic Synthesis
The potent dehydrating properties of polyphosphoric acid make it a widely utilized reagent for reactions that involve the elimination of water. ccsenet.orgresearchgate.net Unlike other strong acids such as sulfuric acid, PPA has a lower tendency to cause oxidation or charring of organic substrates. sciencemadness.orgunishivaji.ac.in Its high viscosity can be managed by heating above 60°C or by using co-solvents like xylene. sciencemadness.orgccsenet.org
Polyphosphoric acid is a premier reagent for effecting intramolecular cyclization reactions to form a wide variety of cyclic ketones and heterocyclic systems. ccsenet.orgresearchgate.netsciencemadness.org It facilitates intramolecular acylations of carboxylic acids onto aromatic rings, a critical step in the synthesis of numerous natural products and complex organic molecules. ccsenet.orgresearchgate.netnih.gov The reaction generally proceeds by activating the carboxylic acid group, allowing for electrophilic attack on an electron-rich aromatic system, followed by dehydration to yield the cyclic product. This method is often superior to other reagents due to fewer side reactions and higher yields. unishivaji.ac.in
PPA is also effective in promoting the ring closure of ω-arylaminonitriles to produce 1-aryl-2-iminoazacycloalkanes. beilstein-journals.org Furthermore, it can catalyze the 5-exo-cyclization of iminium ions, generated in situ from cinnamaldehydes and sulfonamides, to provide functionalized indene (B144670) derivatives in an atom-economical fashion. organic-chemistry.org
| Reaction Type | Substrate | Product | Yield (%) |
| Intramolecular Acylation | 5-Chlorovaleric acid derivative of p-xylene | Cyclic ketone | - |
| Sesquiterpene Synthesis | Acid intermediate (10) | Tetralone intermediate | - |
| Nor-sesquiterpene Synthesis | Diacid (38) | Pterosin E (39) | - |
| Iminium Ion Cyclization | Cinnamaldehydes and sulfonamides | N-indenylsulfonamides | up to 99 |
PPA serves as both a catalyst and solvent for intermolecular acylation and alkylation reactions. It is particularly effective for the acylation of electron-rich aromatic rings with carboxylic acids. ccsenet.org For instance, the acylation of 1,4-dimethyl-6-methoxytetralin with acetic acid proceeds efficiently in the presence of PPA. ccsenet.org The mechanism is believed to involve the formation of a mixed anhydride (B1165640), which then acts as the acylating agent. nih.gov This method avoids the need to prepare more reactive acid chlorides or anhydrides and sidesteps the use of traditional Friedel-Crafts catalysts like aluminum chloride, which can be difficult to handle. unishivaji.ac.innih.gov The reaction often shows high regioselectivity, with acylation occurring at the para position on activated aromatic rings, which can be attributed to the steric bulk of the electrophilic agent. ccsenet.org
PPA can also facilitate alkylation reactions. For example, the isopropylation of a tricyclic ketone using isopropyl alcohol and PPA has been reported as a key step in the synthesis of the natural product ferruginol. ccsenet.org
| Reaction Type | Aromatic Substrate | Reagent(s) | Product |
| Acylation | 1,4-Dimethyl-6-methoxytetralin | Acetic Acid, PPA | 7-Acetyl-6-methoxy-1,4-dimethyltetralin |
| Acylation | Phenyl-substituted rings (with electron-donating groups) | Carboxylic Acid, PPA | p-Acylated product |
| Isopropylation | Tricyclic ketone (58) | Isopropyl Alcohol, PPA | Isopropylated ketones (59, 60) |
Catalytic Activity in Acid-Catalyzed Organic Reactions
The catalytic efficacy of polyphosphoric acid and its derivatives stems from their Brønsted acidity. The acidity of polyphosphoric acids increases with chain length; for instance, pyrophosphoric acid has two strongly acidic protons, and triphosphoric acid has three. mit.edu This allows them to function as effective catalysts for a range of organic transformations.
As a Brønsted acid, PPA catalyzes reactions by donating a proton to a substrate, thereby increasing its electrophilicity. researchgate.net This electrophilic activation is fundamental to many of the reactions it promotes, including cyclizations and acylations. The proton transfer from the acid to a carbonyl oxygen or other basic site on the substrate generates a highly reactive cationic intermediate that can then undergo further transformation. researchgate.net
The proton conductivity in phosphoric acid systems can occur through a structural diffusion mechanism, where proton transfer is coupled with rearrangements in the surrounding hydrogen-bond network, a process related to the Grotthuss mechanism. researchgate.net This efficient proton transfer facilitates its catalytic role. In reactions involving trivalent phosphorus compounds, an electrophile interacts with the electron-rich phosphorus center from the front-side, leading to the formation of a new bond with retention of configuration at the phosphorus center. mdpi.com
Chiral phosphoric acids (CPAs), typically derived from optically active BINOL with bulky substituents at the 3,3'-positions, have emerged as exceptionally versatile and powerful organocatalysts for a vast array of asymmetric transformations. rsc.orglibretexts.orgnih.gov These molecules act as bifunctional catalysts, utilizing both their Brønsted acidic proton (O-H) and a Lewis basic phosphoryl oxygen (P=O). libretexts.orgresearchgate.net
The prevailing mechanism involves the CPA activating an electrophile (such as an imine) by donating a proton via its acidic site, while simultaneously binding and orienting the nucleophile through a hydrogen bond with its Lewis basic site. libretexts.org This dual activation within a well-defined chiral pocket creates a highly organized transition state, effectively shielding one face of the electrophile and directing the nucleophile to attack from a specific trajectory, thus inducing high enantioselectivity. libretexts.org This strategy has been successfully applied to Mannich-type reactions, aza-Diels-Alder reactions, transfer hydrogenations, and the desymmetrization of meso-compounds. libretexts.orgnih.gov The development of CPAs has significantly expanded the toolkit for synthesizing optically pure compounds, including chiral amines and complex heterocycles. researchgate.netnih.gov
| Reaction Type | Catalyst Type | Key Feature | Enantiomeric Excess (ee) |
| [4+2] Cycloaddition | Chiral Phosphoric Acid (1c) | Synthesis of benzothiazolopyrimidines | up to >99% |
| Transfer Hydrogenation | Chiral Phosphoric Acid (PA 7) | Three-component reductive amination | Excellent |
| Mannich-type Reaction | Chiral Phosphoric Acid (PA 9) | Addition of sulfonamides to imines | 73-99% |
| Aza-Diels-Alder | Chiral Phosphoric Acid (PA 2) | Reaction of electron-rich alkenes | Excellent |
Hydrolysis Mechanisms of Polyphosphoric Acids
Polyphosphoric acids are polymers linked by phosphoanhydride (P-O-P) bonds. These bonds are susceptible to hydrolysis, which results in the cleavage of the polymer chain. The hydrolysis of PPA breaks it down into smaller, less condensed phosphoric acids, ultimately yielding orthophosphoric acid (H₃PO₄) upon complete reaction with water. This process is exothermic and requires care during the workup of PPA-mediated reactions, where ice is often used to moderate the heat generated. sciencemadness.orgccsenet.org
The mechanism of hydrolysis for related phosphorus esters involves a nucleophilic attack on the phosphorus atom. nih.gov In acidic conditions, the reaction can proceed via attack on the carbon atoms of an ester group, while in basic conditions, the attack occurs at the phosphorus atom. For polyphosphoric acids themselves, the hydrolysis involves the nucleophilic attack of water on a phosphorus atom, leading to the cleavage of a P-O-P bond. The rate of this hydrolysis can be influenced by factors such as pH and temperature. nih.gov
Interactions with Inorganic and Hybrid Materials
Pentaphosphoric acid, as a member of the polyphosphoric acid (PPA) family, exhibits significant reactivity towards a variety of inorganic and hybrid materials. These interactions are primarily driven by the high density of phosphate (B84403) functional groups within the molecule, which can engage in surface binding and metal ion chelation. The following sections detail the specific mechanisms and outcomes of these interactions, focusing on surface modification and the formation of complex structures. While the literature often refers to the broader class of polyphosphoric acids or polyphosphates, the principles described are directly applicable to this compound.
Surface Modification and Reactivity Studies
Polyphosphoric acids are effective agents for the surface modification of metal oxides and other inorganic materials. The reaction mechanism typically involves the condensation of the P-OH groups of the acid with the hydroxyl (-OH) groups present on the surface of these materials, such as silica (B1680970) (SiO₂), titania (TiO₂), and zinc oxide (ZnO). This process results in the formation of strong, covalent M-O-P (metal-oxygen-phosphorus) bonds, anchoring the polyphosphate chains to the substrate.
This surface functionalization can create a robust monolayer that alters the material's surface properties. For instance, modifying metal oxides with phosphonic acids, a related class of compounds, has been shown to tune the material's work function, which is critical for applications in organic electronics. colorado.eduresearchgate.net The resulting surface layer can also influence the catalytic activity and selectivity of the underlying oxide. Studies on various metal oxides functionalized with alkyl phosphonic acids revealed that the monolayers can act as surface-level dopants, significantly decreasing most reaction pathways but notably increasing dehydration activity on specific oxides like CeO₂, anatase-TiO₂, and SnO₂. colorado.edu
The effectiveness of this modification depends on factors such as the porosity and surface area of the inorganic material. For example, when functionalizing mesoporous silica, the small pore diameter can constrain the diffusion of larger molecules, leading to preferential reaction at the pore openings. mdpi.com Polyphosphoric acid supported on silica gel (PPA-SiO₂) has been developed as a reusable, solid-supported acid catalyst for various organic syntheses, demonstrating the practical application of these hybrid materials. nih.govorientjchem.org
Table 1: Research Findings on Surface Modification of Inorganic Materials with Phosphorus Acids
| Inorganic Material | Modifying Agent Class | Key Research Findings | Citation |
|---|---|---|---|
| Metal Oxides (general) | Phosphonic Acids | Forms robust self-assembled monolayers (SAMs) that can tune the near-surface environment and catalytic properties. | colorado.edu |
| Indium Tin Oxide (ITO) | Phosphonic Acids | Modifies the work function of the substrate, with values reaching 5.77 eV depending on the specific acid used. | researchgate.net |
| CeO₂, TiO₂ (anatase), SnO₂ | Alkyl Phosphonic Acids | Functionalization increases alcohol dehydration activity, suggesting electronic doping by the monolayer. | colorado.edu |
| Silica (SiO₂) | Polyphosphoric Acid (PPA) | PPA can be impregnated onto silica gel to create a versatile and reusable solid acid catalyst (PPA-SiO₂). | nih.govorientjchem.org |
| Mesoporous Silica (MCM-41) | Phenylphosphonic Acid | Pore size can limit the degree of functionalization due to constrained diffusion of the modifying agent. | mdpi.com |
| Barium Titanate (BaTiO₃) | Phosphonate Moieties | Forms exceptionally stable surface complexes, allowing for the creation of stable aqueous dispersions of nanoparticles for biological applications. | researchgate.net |
Formation of Metal-Polyphosphate Complexes
The polyanionic chain of this compound, like other polyphosphates, is a powerful chelating agent for a wide range of metal cations. chemicalbook.com The negatively charged oxygen atoms along the phosphate backbone can coordinate with metal ions, forming stable complexes. This sequestration ability is fundamental to various biological and chemical processes. acs.org
The stability and structure of these metal-polyphosphate complexes are influenced by several factors, including the charge density and ionic radius of the metal cation, the length of the polyphosphate chain, and the pH of the solution. nih.govacs.org Molecular dynamics simulations and experimental studies have elucidated the relative thermodynamic stability of complexes formed between polyphosphate chains and physiologically relevant cations. acs.orgacs.org For both short (polyP-10) and longer (polyP-30) chains, the stability order was determined to be Mg²⁺ > Ca²⁺ > Na⁺ > K⁺. acs.org
This stability trend correlates with the strength of the metal chelation. acs.org For instance, the coordination distance between the polyphosphate oxygen atoms and the metal ion is significantly shorter for the more stable Mg²⁺ complex (1.71–2.01 Å) compared to the less stable K⁺ complex (2.64–2.70 Å). acs.orgacs.org This strong interaction with divalent cations like Mg²⁺ and Ca²⁺ is critical in biological systems for processes like energy metabolism and in engineered systems for phosphorus removal from wastewater. acs.orgacs.orgwikipedia.org Polyphosphates have also been identified as physiologically relevant iron chelators, capable of inhibiting the Fenton reaction and providing a crucial iron reservoir. nih.gov
Table 2: Stability and Coordination Data for Metal-Polyphosphate Complexes
| Metal Cation | Polyphosphate Chain Length | Relative Stability Ranking | Coordination Distance (Metal to PolyP Oxygen) | Citation |
|---|---|---|---|---|
| Mg²⁺ | polyP-10 / polyP-30 | 1 (Most Stable) | 1.71–2.01 Å | acs.orgacs.org |
| Ca²⁺ | polyP-10 / polyP-30 | 2 | Not specified, but less stable than Mg²⁺ | acs.org |
| Na⁺ | polyP-10 / polyP-30 | 3 | Not specified, but less stable than Ca²⁺ | acs.org |
| K⁺ | polyP-10 / polyP-30 | 4 (Least Stable) | 2.64–2.70 Å | acs.orgacs.org |
| Cu²⁺ | Triphosphate | Forms stable ML and MHL type complexes | Coordination involves 1, 2, or 3 oxygen atoms depending on pH | researchgate.net |
| Fe³⁺/Fe²⁺ | General Polyphosphate | Acts as an effective iron chelator | Not specified | nih.gov |
Advanced Analytical Methodologies for Complex Polyphosphate Systems
Development of Methodologies for Differentiating Polyphosphate Oligomers
The differentiation of polyphosphate oligomers, including pentaphosphoric acid, presents a significant analytical challenge due to the structural similarity and varying chain lengths of these molecules. nih.govharvard.edu Various sophisticated analytical techniques have been developed and refined to achieve high-resolution separation and identification of individual polyphosphate species. wpmucdn.comnih.gov
Capillary Electrophoresis (CE) has emerged as a powerful tool for this purpose. nih.govharvard.edu Specifically, Capillary Gel Electrophoresis (CGE) utilizing capillaries filled with a sieving matrix, such as poly(N,N-dimethylacrylamide) (PDMA), can resolve polyphosphate oligomers based on their chain length. nih.govharvard.edu This method allows for the separation of polyphosphates with up to approximately 70 phosphate (B84403) residues. nih.govharvard.edu Indirect UV absorbance detection, employing a chromophore like terephthalate (B1205515) in the running buffer, enables the visualization and identification of the separated oligomers. nih.govharvard.edu The key advantage of CGE with PDMA is the ability to easily regenerate the capillaries with fresh, low-viscosity polymer solutions, ensuring reproducibility and convenience. nih.govharvard.edu The resolution achieved is comparable to that of ion-exchange chromatography. nih.gov
Ion Chromatography (IC) is another cornerstone technique for polyphosphate analysis. thermofisher.comresearchgate.net High-performance ion chromatography (HPIC) coupled with suppressed conductivity detection offers high-resolution separation of polyphosphate oligomers. thermofisher.comnih.gov The use of anion-exchange columns, such as the IonPac AS11 or the higher-capacity IonPac AS16, with a hydroxide (B78521) eluent gradient allows for the separation of a wide range of polyphosphates. thermofisher.comtechnologynetworks.com The development of eluent generators has further improved the precision and reproducibility of this method by eliminating manual eluent preparation. thermofisher.comresearchgate.net IC is not only capable of separating different chain lengths but can also be used for "fingerprinting" complex polyphosphate mixtures to determine the distribution of oligomers. thermofisher.comthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, provides detailed structural information about polyphosphate species. acs.orgcabidigitallibrary.org This non-destructive technique can distinguish between different phosphorus environments, allowing for the identification of terminal, middle, and branching phosphate groups in a polyphosphate chain. acs.orggatech.edu This capability is crucial for differentiating between linear and cyclic polyphosphates. acs.org While powerful, ³¹P NMR may have limitations in resolving individual oligomers in highly complex mixtures due to signal overlap. acs.org
Mass Spectrometry (MS) , especially when coupled with electrospray ionization (ESI-MS), offers a highly sensitive method for the direct analysis of polyphosphate oligomers without prior separation. colby.edu ESI-MS can distinguish between different oligomers and provides information on their molecular weight distribution. colby.edu Combining IC with high-resolution mass spectrometry (IC-HRMS) provides an even more powerful tool, enabling not only separation but also unequivocal structural elucidation of polyphosphate species, including cyclic and open-chain forms. unimi.it
The following table summarizes the key features of these methodologies:
| Analytical Technique | Principle of Separation/Detection | Resolution Capability | Key Advantages |
| Capillary Gel Electrophoresis (CGE) | Separation based on electrophoretic mobility and size through a sieving matrix. nih.govharvard.edu | Resolves polyphosphates up to n ≈ 70. nih.govharvard.edu | High resolution, convenience, and reproducibility. nih.govharvard.edu |
| Ion Chromatography (IC) | Separation based on ion-exchange interactions with a stationary phase. thermofisher.comresearchgate.net | High-resolution separation of various oligomers. thermofisher.comtechnologynetworks.com | Excellent for quantitative analysis and "fingerprinting". thermofisher.comthermofisher.com |
| ³¹P Nuclear Magnetic Resonance (NMR) | Differentiates phosphorus nuclei based on their chemical environment. acs.orgcabidigitallibrary.org | Provides structural information (linear vs. cyclic, end/middle groups). acs.org | Non-destructive and provides detailed structural insights. acs.orgcabidigitallibrary.org |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. colby.edu | Distinguishes oligomers based on molecular weight. colby.edu | High sensitivity and direct analysis without pre-separation. colby.edu |
| Ion Chromatography-High Resolution Mass Spectrometry (IC-HRMS) | Combines the separation power of IC with the mass accuracy of HRMS. unimi.it | Provides both separation and unequivocal structural identification. unimi.it | Powerful for complex mixture analysis and structural elucidation. unimi.it |
Strategies for Quantitative Analysis of Specific Polyphosphate Species
Accurate quantification of specific polyphosphate species, such as this compound, is essential for various applications, from food analysis to environmental monitoring. nih.govtechnologynetworks.com Several analytical strategies have been developed to achieve reliable and precise quantitative results. researchgate.netsci-hub.se
Ion Chromatography (IC) with suppressed conductivity detection stands out as a primary method for the quantitative determination of polyphosphates. thermofisher.comresearchgate.netnih.gov To ensure accuracy, a robust calibration strategy is crucial. technologynetworks.com This typically involves creating calibration curves using certified standards of the specific polyphosphate oligomers of interest. researchgate.nettechnologynetworks.com However, the purity of polyphosphate standards can be a challenge, as they often contain a mixture of different chain lengths. technologynetworks.com Therefore, careful standard preparation and validation are necessary. nih.govtechnologynetworks.com The use of automated eluent generators significantly improves the precision of quantitative IC methods by ensuring highly reproducible eluent concentrations and gradients. thermofisher.comresearchgate.net
Enzymatic assays offer a highly specific approach to polyphosphate quantification. wpmucdn.comacs.org These methods utilize enzymes that specifically act on polyphosphates. For instance, exopolyphosphatases (PPX) can hydrolyze polyphosphate chains, and the liberated orthophosphate can then be quantified using colorimetric methods. wpmucdn.com Another approach involves polyphosphate kinase (PPK), which catalyzes the transfer of a phosphate group from polyphosphate to ADP to form ATP; the ATP produced can then be measured with high sensitivity using assays like the firefly luciferase system. acs.org An assay developed by Christ et al. can quantify both the total polyphosphate concentration and the average chain length by measuring total polyphosphate and the concentration of polyphosphate chains. acs.org
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for quantitative analysis by integrating the areas of the corresponding peaks in the spectrum. acs.orgcabidigitallibrary.org The area of the peaks corresponding to the terminal and middle phosphate groups can be used to determine the average chain length and, in some cases, the concentration of specific oligomers. acs.orggatech.edu However, for accurate quantification, careful experimental setup, including appropriate relaxation delays, is necessary to ensure that all phosphorus nuclei are fully relaxed between pulses. The presence of paramagnetic ions can also affect quantification and may require sample pretreatment. diva-portal.org
End-group titration is a classical chemical method for determining the average chain length of linear polyphosphates. acs.orgharvard.edu This technique involves the titration of the acidic hydroxyl groups at the ends of the polyphosphate chains. acs.org By determining the concentration of these end groups and the total phosphorus concentration, the average chain length can be calculated. acs.orgharvard.edu This method is generally suitable for bulk analysis of polyphosphate samples rather than for the quantification of specific oligomers in a mixture. acs.org
The following table outlines various quantitative analysis strategies:
| Strategy | Principle | Advantages | Limitations |
| Ion Chromatography (IC) | Separation followed by conductivity detection, with quantification based on calibration curves. thermofisher.comresearchgate.net | High precision, especially with eluent generation; suitable for complex mixtures. thermofisher.comresearchgate.net | Requires pure standards for accurate calibration, which can be difficult to obtain. technologynetworks.com |
| Enzymatic Assays | Utilizes the high specificity of enzymes like exopolyphosphatase (PPX) or polyphosphate kinase (PPK) for polyphosphate. wpmucdn.comacs.org | Very high specificity and sensitivity. acs.org | May be limited to certain chain length ranges depending on the enzyme. acs.org |
| ³¹P Nuclear Magnetic Resonance (NMR) | Integration of peak areas corresponding to specific phosphorus groups. acs.orgcabidigitallibrary.org | Provides quantitative information and structural data simultaneously; non-destructive. acs.orgcabidigitallibrary.org | Lower sensitivity compared to other methods; can be affected by paramagnetic ions. diva-portal.org |
| End-Group Titration | Titration of terminal acidic hydroxyl groups to determine the number of polymer chains. acs.orgharvard.edu | A direct chemical method for determining average chain length. acs.org | Provides an average value, not information on specific oligomers; requires relatively large sample amounts. acs.org |
In Situ and Real-Time Monitoring of Polyphosphate Reactions
The ability to monitor polyphosphate reactions as they occur provides invaluable insights into their kinetics, mechanisms, and the transient species involved. Several advanced analytical techniques have been adapted for in situ and real-time analysis.
In situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy has been successfully employed to study the adsorption of linear phosphates onto surfaces in real-time. researchgate.net This technique allows for the direct observation of changes in the vibrational modes of phosphate species as they interact with a surface, such as titania. researchgate.net By monitoring the infrared spectra over time, it is possible to identify the formation of surface complexes and to follow the kinetics of the adsorption process. researchgate.net This method has revealed that polyphosphate species can displace monomeric phosphate species that adsorb initially, and that the chemisorption process can reach equilibrium relatively quickly. researchgate.net
In vivo ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for monitoring changes in phosphorus-containing metabolites, including polyphosphates, within living cells in real-time. acs.orgacs.org This non-invasive technique allows researchers to track the build-up and degradation of intracellular polyphosphate stores in response to environmental changes. acs.org By acquiring spectra at regular intervals, the dynamics of polyphosphate metabolism can be elucidated. acs.org
Fluorescent Probes offer a means for the real-time detection and localization of polyphosphates within biological systems. researchgate.net Novel fluorescent probes have been developed that exhibit high selectivity for polyphosphate over other organic phosphates like RNA. researchgate.net These probes enable the real-time visualization of polyphosphate dynamics, such as its release from cellular compartments like lysosomes. researchgate.net
Raman Microspectroscopy is another valuable technique for the in situ analysis of polyphosphates, particularly within individual cells. mdpi.comresearchgate.net This method can identify and quantify polyphosphate and other storage polymers based on their characteristic Raman spectra. mdpi.com Confocal Raman microscopy allows for the stainless localization and quantification of polyphosphate with high spatial resolution, providing insights into the dynamics of phosphorus uptake and storage at the single-cell level. researchgate.net
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that can monitor the adsorption of polyphosphates onto various surfaces in real-time. gatech.edu QCM-D measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal sensor as molecules adsorb to its surface. gatech.edu This provides information on the mass and viscoelastic properties of the adsorbed layer, allowing for the study of adsorption kinetics and the conformation of the adsorbed polyphosphate molecules. gatech.edu
The following table compares the different techniques for in situ and real-time monitoring:
| Technique | Principle | Application | Information Gained |
| In situ ATR-FTIR | Measures changes in infrared absorption of molecules at a surface. researchgate.net | Studying surface adsorption of polyphosphates. researchgate.net | Adsorption kinetics, identification of surface complexes. researchgate.net |
| In vivo ³¹P NMR | Non-invasive detection of phosphorus-containing compounds in living systems. acs.orgacs.org | Monitoring intracellular polyphosphate metabolism. acs.org | Real-time changes in polyphosphate concentration and form. acs.org |
| Fluorescent Probes | Use of dyes that specifically bind to polyphosphate and fluoresce. researchgate.net | Real-time imaging of polyphosphate in living cells. researchgate.net | Localization and dynamic changes of polyphosphate pools. researchgate.net |
| Raman Microspectroscopy | Analysis of inelastic scattering of monochromatic light from molecules. mdpi.comresearchgate.net | In situ identification and quantification of polyphosphate in single cells. researchgate.net | Spatial distribution and quantification of intracellular polyphosphate. mdpi.comresearchgate.net |
| QCM-D | Measures changes in mass and viscoelastic properties on a sensor surface. gatech.edu | Real-time monitoring of polyphosphate adsorption on surfaces. gatech.edu | Adsorption kinetics, mass of adsorbed layer, conformational changes. gatech.edu |
Future Research Trajectories in Pentaphosphoric Acid Chemistry
Exploration of Undiscovered Oligomers and Structural Motifs
While pentaphosphoric acid is a known member of the polyphosphoric acid series, the broader family of phosphoric acid oligomers remains a frontier for discovery. Polyphosphoric acid (PPA) is understood to be a complex mixture of ortho-, pyro-, tri-, tetra-, and other highly condensed phosphoric acids, formed through the condensation of phosphoric acid molecules. alliedmarketresearch.com The reaction mechanism involves the formation of phosphate (B84403) group chains, which suggests the potential for a wide variety of linear, branched, and even cyclic structures that have yet to be isolated and characterized. alliedmarketresearch.commarkwideresearch.com
Future research will likely focus on the systematic synthesis and isolation of higher-order, long-chain polyphosphoric acids beyond the more common oligomers. The exploration of novel structural motifs, such as complex branched or cyclic polyphosphates, represents a significant area of investigation. Understanding the stability, reactivity, and unique properties of these undiscovered oligomers could lead to the development of new catalysts, reagents, and materials with tailored functionalities. The inherent reactivity of PPA suggests a rich and complex chemistry that is not yet fully understood, indicating that further exploration could reveal novel molecular arrangements. mit.edu
Integration of Multimodal Analytical Techniques for Comprehensive Characterization
The complex, multicomponent nature of polyphosphoric acid mixtures necessitates a sophisticated analytical approach for full characterization. While techniques like High-Performance Liquid Chromatography (HPLC) have been used to analyze polyphosphoric acids, particularly in food additives, a single method is often insufficient to resolve the full range of oligomers present. norlab.fi
The future of this compound characterization lies in the integration of multimodal analytical techniques. This approach involves combining several powerful methods to gain a comprehensive understanding of the sample's composition and structure. Future research trajectories will likely involve the synergistic use of:
Chromatography (e.g., HPLC): To separate the different phosphoric acid oligomers present in a mixture. norlab.fi
Spectroscopy (e.g., NMR, Raman): To provide detailed structural information about the isolated components and their relative abundances.
Mass Spectrometry: To determine the precise molecular weights of the various oligomers and aid in their identification.
This combined approach, analogous to multimodal characterization used in other complex material studies, would provide unprecedented detail on the specific oligomeric distribution and structural motifs within a given polyphosphoric acid sample. nih.gov Such comprehensive characterization is a critical prerequisite for understanding structure-property relationships and for the rational design of PPA-based systems in applications ranging from pharmaceuticals to materials science. markwideresearch.com
Advancements in Computational Models for Predictive Chemistry
Computational chemistry is emerging as an indispensable tool for navigating the complexities of chemical systems. nih.gov For this compound and its related oligomers, future research will increasingly rely on advanced computational models to predict structure, properties, and reactivity, moving the field from a prescriptive to a more predictive science. arxiv.org
Key areas for advancement include:
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These first-principle methods are already used to investigate properties of phosphoric acid. researchgate.net Future work will extend these models to larger oligomers like this compound to accurately predict their geometries, vibrational frequencies, and electronic structures. These simulations can also elucidate intermolecular interactions and proton transfer mechanisms, which are crucial to understanding their catalytic activity. researchgate.net
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can be trained on existing experimental and computational data to develop predictive models for the properties of polyphosphates. mdpi.comiiit.ac.in This can accelerate the discovery of new oligomers with desired characteristics and help predict their synthetic accessibility. nih.gov
Integrated Modeling Approaches: Combining quantum chemical methods with heuristic approaches can help traverse high-dimensional potential energy surfaces, offering a powerful way to predict reaction pathways and products in complex systems involving this compound. harvard.edu
These computational advancements will enable researchers to screen hypothetical structures, predict their stability and properties before attempting synthesis, and gain deeper insights into their behavior in various chemical environments, thereby guiding experimental efforts more efficiently. nih.govarxiv.org
Elucidation of Complex Reaction Networks in Diverse Chemical Environments
This compound is highly valued for its role as a reactive oligomer, catalyst, and dehydrating agent in numerous chemical reactions, including esterification, cyclization, and acylation. markwideresearch.comacs.org However, the mechanisms through which it acts are often poorly understood, particularly in complex environments like bitumen modification. mit.edu The reactions often involve complex networks with many competing steps, branching pathways, and potential for autocatalysis. harvard.eduresearchgate.net
Future studies will likely focus on:
Kinetic Analysis: Performing detailed kinetic studies to determine the rate-limiting steps and understand how reaction conditions influence the distribution of products.
Mechanistic Investigations: Using a combination of experimental techniques (like in-situ spectroscopy) and computational modeling to identify reaction intermediates and transition states. harvard.edu
Network Mapping: Building comprehensive network models that describe all possible reaction pathways, including desired product formation and side reactions. This will be essential for optimizing processes in organic synthesis, polymer chemistry, and pharmaceutical manufacturing where PPA is employed. markwideresearch.combeilstein-journals.org
By unraveling these complex reaction networks, chemists can gain better control over the synthesis of fine chemicals, pharmaceuticals, and advanced materials, ultimately leading to more efficient and selective chemical processes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
